2-Chloro-1-(2,3-dimethoxyphenyl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-(2,3-dimethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-13-9-5-3-4-7(8(12)6-11)10(9)14-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGJHMNXUHEXEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10614394 | |
| Record name | 2-Chloro-1-(2,3-dimethoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10614394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156801-59-1 | |
| Record name | 2-Chloro-1-(2,3-dimethoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10614394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformational Pathways of 2 Chloro 1 2,3 Dimethoxyphenyl Ethanone
Nucleophilic Substitution Reactions of the α-Chloro Moiety
The α-chloro group in 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone is a reactive site for nucleophilic substitution, allowing for the introduction of a variety of functional groups. The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, facilitating its reaction with a range of nucleophiles.
Reactions with Nitrogen-Based Nucleophiles (e.g., Amines, Thiourea)
Nitrogen-based nucleophiles, such as primary and secondary amines, readily displace the chloride ion to form α-aminoketones. These reactions are fundamental in the synthesis of various nitrogen-containing heterocyclic compounds and other pharmacologically relevant molecules. For instance, the reaction with a primary amine would yield a secondary α-aminoketone, while a secondary amine would result in a tertiary α-aminoketone.
Thiourea (B124793) also serves as an effective nucleophile, attacking the α-carbon to form an isothiuronium (B1672626) salt. This intermediate can then be hydrolyzed to yield a thiol, or further reacted to produce thiazole (B1198619) derivatives, which are significant scaffolds in medicinal chemistry. The reaction proceeds via the nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon, displacing the chloride ion.
| Nucleophile | Product Type | General Reaction Conditions |
| Primary Amines (R-NH₂) | 2-(Alkylamino)-1-(2,3-dimethoxyphenyl)ethanone | Typically in the presence of a base to neutralize the HCl byproduct. |
| Secondary Amines (R₂NH) | 2-(Dialkylamino)-1-(2,3-dimethoxyphenyl)ethanone | Similar conditions to primary amines, often with mild heating. |
| Thiourea (SC(NH₂)₂) | Isothiuronium salt | Reaction in a suitable solvent like ethanol (B145695), followed by further transformation if desired. |
Reactions with Oxygen-Based Nucleophiles (e.g., Alcohols)
Oxygen-based nucleophiles, particularly alkoxides derived from alcohols, can substitute the α-chloro group to form α-alkoxyketones. For example, reaction with sodium methoxide (B1231860) in methanol (B129727) would yield 2-methoxy-1-(2,3-dimethoxyphenyl)ethanone. These reactions are typically carried out under basic conditions to generate the more nucleophilic alkoxide ion. The choice of alcohol and reaction conditions can be tailored to introduce various alkoxy groups into the molecule.
| Nucleophile | Product | General Reaction Conditions |
| Methanol (in the presence of a base) | 2-Methoxy-1-(2,3-dimethoxyphenyl)ethanone | Reaction with sodium methoxide in methanol. |
| Ethanol (in the presence of a base) | 2-Ethoxy-1-(2,3-dimethoxyphenyl)ethanone | Reaction with sodium ethoxide in ethanol. |
Reactions with Sulfur-Based Nucleophiles (e.g., Thiols)
Sulfur-based nucleophiles, such as thiols, are potent nucleophiles that react readily with this compound to form α-thioketones. The high nucleophilicity of the thiolate anion, formed by deprotonation of the thiol with a base, ensures an efficient substitution reaction. These α-thioketones are valuable intermediates in organic synthesis.
| Nucleophile | Product | General Reaction Conditions |
| Thiols (R-SH) | 2-(Alkylthio)-1-(2,3-dimethoxyphenyl)ethanone | Reaction with a thiol in the presence of a base like sodium hydroxide (B78521) or triethylamine. |
Reduction Chemistry of the Carbonyl Group in this compound
The carbonyl group of this compound can be selectively reduced to a hydroxyl group, yielding the corresponding chlorohydrin. The choice of reducing agent is crucial for achieving chemoselectivity, preserving the α-chloro moiety.
Chemoselective Reduction to Corresponding Alcohols (e.g., using Sodium Borohydride (B1222165), Lithium Aluminum Hydride)
Sodium borohydride (NaBH₄) is a mild reducing agent that is highly effective for the chemoselective reduction of the ketone functionality in α-chloro ketones to a secondary alcohol without affecting the carbon-chlorine bond. The reaction is typically carried out in a protic solvent such as methanol or ethanol at room temperature or below.
Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent. While it can readily reduce the carbonyl group, it may also lead to the reduction of the α-chloro group, resulting in a mixture of products. Therefore, for the selective formation of 2-chloro-1-(2,3-dimethoxyphenyl)ethanol, milder conditions and careful control of the reaction are necessary when using LiAlH₄. Often, NaBH₄ is the preferred reagent for this specific transformation due to its higher chemoselectivity.
| Reducing Agent | Product | Selectivity |
| Sodium Borohydride (NaBH₄) | 2-Chloro-1-(2,3-dimethoxyphenyl)ethanol | High chemoselectivity for the carbonyl group. |
| Lithium Aluminum Hydride (LiAlH₄) | 2-Chloro-1-(2,3-dimethoxyphenyl)ethanol and other reduction products | Less chemoselective; may also reduce the C-Cl bond. |
Oxidation Reactions of this compound
The oxidation of this compound can lead to several products depending on the oxidizing agent and reaction conditions. Generally, α-halo ketones can undergo oxidative cleavage or rearrangement. Strong oxidizing agents like potassium permanganate (B83412) can potentially cleave the carbon-carbon bond adjacent to the carbonyl group. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), can effect a Baeyer-Villiger oxidation, where an oxygen atom is inserted between the carbonyl carbon and the adjacent aromatic ring, yielding an ester. However, specific studies on the oxidation of this compound are not extensively documented in readily available literature, and the outcomes would be influenced by the presence of the electron-donating methoxy (B1213986) groups on the aromatic ring.
Favorskii Rearrangement
One of the primary methods for converting α-halo ketones to carboxylic acid derivatives is the Favorskii rearrangement. wikipedia.orgddugu.ac.in This reaction typically proceeds in the presence of a base, such as a hydroxide or an alkoxide. wikipedia.orgadichemistry.com The generally accepted mechanism involves the formation of a cyclopropanone (B1606653) intermediate after the initial deprotonation at the α'-position and subsequent intramolecular nucleophilic attack. wikipedia.orgddugu.ac.inadichemistry.com The resulting cyclopropanone is then attacked by a nucleophile (e.g., hydroxide), leading to the opening of the three-membered ring and, after protonation, the formation of a rearranged carboxylic acid. ddugu.ac.in
While specific studies on this compound are not extensively documented in readily available literature, the general applicability of the Favorskii rearrangement to α-halo ketones suggests a viable pathway to 2-(2,3-dimethoxyphenyl)acetic acid and its derivatives. The reaction with sodium hydroxide would yield the corresponding carboxylic acid, while the use of an alkoxide, such as sodium methoxide, would produce the methyl ester. wikipedia.org
Table 1: Plausible Products of Favorskii Rearrangement of this compound
| Starting Material | Base | Plausible Product |
| This compound | Sodium Hydroxide (NaOH) | 2-(2,3-dimethoxyphenyl)acetic acid |
| This compound | Sodium Methoxide (NaOMe) | Methyl 2-(2,3-dimethoxyphenyl)acetate |
Other Significant Transformations Involving the Ethanone (B97240) Moiety
Beyond its conversion to carboxylic acid derivatives, the ethanone moiety of this compound can undergo other important transformations.
Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction provides a method for the conversion of aryl alkyl ketones to the corresponding terminal amides or thioamides, which can then be hydrolyzed to carboxylic acids. wikipedia.orgorganic-chemistry.org The reaction is typically carried out with sulfur and a secondary amine, such as morpholine. wikipedia.orgthieme-connect.de The mechanism is thought to involve the formation of an enamine, which then reacts with sulfur. wikipedia.org Subsequent rearrangement and hydrolysis lead to the formation of the phenylacetic acid derivative. organic-chemistry.org This reaction offers an alternative route to synthesize 2-(2,3-dimethoxyphenyl)acetic acid from this compound, following an initial nucleophilic substitution of the chloride with a hydride or a related nucleophile to form 1-(2,3-dimethoxyphenyl)ethanone, which would then undergo the rearrangement.
Reduction of the Carbonyl Group
The carbonyl group of the ethanone moiety can be selectively reduced to a secondary alcohol. A common and effective reagent for this transformation is sodium borohydride (NaBH₄). youtube.comchemguide.co.uk The reaction involves the nucleophilic addition of a hydride ion from the borohydride to the electrophilic carbonyl carbon. chemguide.co.uk Subsequent protonation of the resulting alkoxide, typically during workup with an alcohol or water, yields the corresponding alcohol. youtube.com In the case of this compound, this reduction would yield 2-chloro-1-(2,3-dimethoxyphenyl)ethanol.
Table 2: Products of Other Significant Transformations
| Starting Material | Reagents | Transformation | Product |
| 1-(2,3-dimethoxyphenyl)ethanone | Sulfur, Morpholine, then H₂O/H⁺ | Willgerodt-Kindler Reaction | 2-(2,3-dimethoxyphenyl)acetic acid |
| This compound | Sodium Borohydride (NaBH₄), Methanol | Carbonyl Reduction | 2-chloro-1-(2,3-dimethoxyphenyl)ethanol |
Mechanistic Investigations of 2 Chloro 1 2,3 Dimethoxyphenyl Ethanone Transformations
Elucidation of Reaction Mechanisms in Acylation Processes
The synthesis of 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone is typically achieved through a Friedel-Crafts acylation reaction, a cornerstone of electrophilic aromatic substitution (EAS). chemijournal.comniscpr.res.in This process involves the acylation of 1,2-dimethoxybenzene (B1683551) (veratrole) with chloroacetyl chloride. The mechanism unfolds in a series of well-defined steps, driven by the activation of the acylating agent by a Lewis acid catalyst. masterorganicchemistry.comyoutube.com
Role of Lewis Acid Coordination and Electrophilic Activation
The Friedel-Crafts acylation requires a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), to proceed. masterorganicchemistry.comwikipedia.org The reaction is initiated by the coordination of the Lewis acid to the chlorine atom of the chloroacetyl chloride. This interaction polarizes the carbon-chlorine bond, making the carbonyl carbon significantly more electrophilic. minia.edu.egmasterorganicchemistry.com
This coordination facilitates the departure of the chloride ion, which is complexed by the Lewis acid (forming AlCl₄⁻), and generates a highly reactive electrophile known as an acylium ion (ClCH₂CO⁺). youtube.comwikipedia.org The acylium ion is stabilized by resonance, with the positive charge delocalized between the carbonyl carbon and oxygen, making it an effective agent for attacking the electron-rich aromatic ring. masterorganicchemistry.comminia.edu.eg
Electrophilic Aromatic Substitution, Acetylated Intermediate Formation, and Rearomatization
Once the acylium ion is formed, the subsequent steps follow the canonical mechanism for electrophilic aromatic substitution. masterorganicchemistry.com
Nucleophilic Attack: The π-electron system of the 1,2-dimethoxybenzene ring acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. chemijournal.com
Intermediate Formation: This attack leads to the formation of a positively charged, non-aromatic carbocation intermediate known as an arenium ion or sigma (σ) complex. scirp.org The positive charge in this intermediate is delocalized across the ring through resonance, with contributions from the methoxy (B1213986) groups providing additional stabilization.
Rearomatization: To restore the favorable stability of the aromatic system, a weak base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon atom to which the new acyl group is attached. The electrons from the carbon-hydrogen bond collapse back into the ring, re-establishing aromaticity and yielding the final product, this compound. masterorganicchemistry.comwikipedia.org The AlCl₃ catalyst is regenerated in this final step.
Understanding Regioselectivity in Aromatic Substitution Reactions
In the acylation of 1,2-dimethoxybenzene, the incoming chloroacetyl group does not add randomly but is directed to a specific position on the aromatic ring. This regioselectivity is controlled by the electronic and steric properties of the methoxy substituents already present. scirp.org
Steric Hindrance and Electronic Directing Effects of Dimethoxy Groups
The two methoxy (-OCH₃) groups on the benzene (B151609) ring are powerful activating groups due to their ability to donate electron density into the ring via resonance (+R effect). This effect increases the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles than benzene itself. youtube.com
These groups are also ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves. In 1,2-dimethoxybenzene, the directing effects of the two groups must be considered in concert.
| Position on 1,2-Dimethoxybenzene Ring | Electronic Influence from -OCH₃ at C1 | Electronic Influence from -OCH₃ at C2 | Combined Effect | Steric Hindrance |
| C3 | Ortho (Activating) | - | Activating | High |
| C4 | Para (Activating) | Meta (Neutral) | Strongly Activating | Low |
| C5 | Meta (Neutral) | Para (Activating) | Strongly Activating | Low |
| C6 | - | Ortho (Activating) | Activating | High |
As indicated in the table, the electronic effects strongly favor substitution at the C4 and C5 positions, which are para to one of the methoxy groups. A computational DFT investigation into the electrophilic aromatic substitution of 1,2-dimethoxybenzene confirmed that the reaction is highly regioselective, favoring the formation of the product at the para position (C4). scirp.org Furthermore, the positions ortho to the methoxy groups (C3 and C6) are more sterically hindered, making an attack by the bulky electrophile less favorable. youtube.comyoutube.com Therefore, the combination of powerful electronic directing effects and steric considerations leads to the predominant formation of the 4-substituted product.
Mechanistic Insights into Nucleophilic Displacements at the α-Carbon
The this compound molecule is an α-haloketone, a class of compounds known for their reactivity at the carbon atom adjacent to the carbonyl group (the α-carbon). idc-online.comlibretexts.org This carbon is susceptible to attack by nucleophiles, leading to the displacement of the chlorine atom.
The primary mechanism for this transformation is a bimolecular nucleophilic substitution (Sɴ2) reaction. jove.comjove.com In this concerted process, the nucleophile attacks the α-carbon from the side opposite the carbon-chlorine bond (a "backside attack"). masterorganicchemistry.com Simultaneously, the carbon-chlorine bond breaks, and the chloride ion departs.
Sɴ1 reactions are highly unfavorable for α-haloketones. jove.comjove.com This is because the Sɴ1 mechanism would require the formation of a carbocation at the α-position, which is significantly destabilized by the adjacent electron-withdrawing carbonyl group. jove.com The reaction is generally conducted with less basic nucleophiles, as strongly basic conditions can lead to competing side reactions, such as the formation of α-haloenolate ions. jove.comjove.comntu.edu.sg
Influence of Structural Motifs (Chloro and Methoxy Groups) on Reactivity and Stability
The reactivity and stability of this compound are a direct consequence of the electronic properties of its chloro and methoxy functional groups.
Chloro Group: The chlorine atom at the α-position has a profound impact on the reactivity of the ethanone (B97240) chain. As a halogen, it is an electron-withdrawing group. This inductive effect, combined with the electron-withdrawing nature of the adjacent carbonyl group, makes the α-carbon highly electrophilic and thus susceptible to nucleophilic attack via the Sɴ2 mechanism as described above. jove.comup.ac.za The α-chloro group is the key to the compound's utility as an intermediate for further synthetic transformations.
Methoxy Groups: The two methoxy groups on the aromatic ring primarily influence the ring's reactivity. They are strong electron-donating groups through resonance, which has two main consequences. First, they activate the ring, making the Friedel-Crafts acylation to form the compound faster than it would be on an unsubstituted benzene ring. chemijournal.com Second, their electron-donating nature stabilizes the arenium ion intermediate formed during electrophilic aromatic substitution, lowering the activation energy of the reaction. minia.edu.eg While they activate the ring for electrophilic attack, their electron-donating properties can reduce the electrophilicity of the carbonyl carbon compared to acetophenones with electron-withdrawing groups. learncbse.inncert.nic.in This demonstrates the localized and distinct influence of the substituents on different parts of the molecule.
Emerging Biocatalytic Approaches in the Transformation of Chloroacetophenones
Enzymatic Reduction of Carbonyl Functionalities in Related Halogenated Ketones
The asymmetric reduction of prochiral ketones, such as chloroacetophenones, to produce optically active alcohols is a pivotal transformation in the synthesis of pharmaceuticals and fine chemicals. nih.gov Biocatalytic methods are particularly attractive for this purpose due to the exceptional chemo-, regio-, and stereoselectivity often exhibited by enzymes. nih.govkfupm.edu.sa
Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are the primary classes of enzymes employed for the asymmetric reduction of ketones. kfupm.edu.sad-nb.infonih.gov These enzymes catalyze the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl carbon of the ketone, yielding a chiral secondary alcohol. kfupm.edu.sa
The application of ADHs for the asymmetric reduction of 2-haloacetophenones has been a subject of considerable research. nih.gov For instance, secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) has shown utility in these reductions. nih.gov KREDs are also widely utilized and are considered key catalysts in industrial pharmaceutical synthesis for the reduction of a broad range of ketones to their corresponding alcohols with high stereoselectivity. nih.govtudelft.nl The use of KREDs, either as isolated enzymes or within whole-cell systems, has become a staple in producing homochiral alcohols that serve as crucial intermediates in drug synthesis. tudelft.nlnih.gov For example, variants of Candida glabrata ketoreductase 1 (CgKR1) have been engineered to exhibit high stereoselectivity (>99%) toward α-halo ketones like 2-chloroacetophenone (B165298). researchgate.net Similarly, a ketoreductase from Bacillus aryabhatti (BaSDR1) has been shown to catalyze the enantioselective reduction of o-haloacetophenones. rsc.org
The choice between ADHs and KREDs can depend on various factors including substrate specificity, cofactor requirements, and operational stability. The following table summarizes some key characteristics of these enzyme classes in the context of halogenated ketone reduction.
| Enzyme Class | Cofactor | Typical Reaction | Advantages |
| Alcohol Dehydrogenases (ADHs) | NADH/NADPH | Asymmetric reduction of ketones to secondary alcohols | High chemo-, regio-, and stereoselectivity; can be used in whole-cell or isolated enzyme systems. |
| Ketoreductases (KREDs) | NADH/NADPH | Asymmetric reduction of a wide range of ketones | Broad substrate scope; high enantioselectivity; widely used in industrial processes. nih.govtudelft.nl |
pH and Temperature: Enzymes exhibit optimal activity within specific pH and temperature ranges. For instance, the optimal biocatalytic activity for the reduction of a chloroacetophenone derivative by Debaryomyces fabryi was observed at pH 7. researchgate.net Deviations from these optima can lead to reduced enzyme activity or even irreversible denaturation.
Cofactors: The reduction of ketones by ADHs and KREDs is dependent on nicotinamide (B372718) cofactors (NADH or NADPH). kfupm.edu.sa Due to the high cost of these cofactors, in situ regeneration is a critical aspect of process design. rsc.org Common strategies for cofactor regeneration include substrate-coupled systems, where an excess of a sacrificial alcohol like isopropanol (B130326) is used, or enzyme-coupled systems, which employ a second enzyme such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH) to regenerate the cofactor. rsc.orgresearchgate.net Co-expression of a glucose dehydrogenase for NADPH regeneration has been successfully used to facilitate the reduction of aromatic α-halo ketones at high substrate loadings. researchgate.net
Substrate Concentration: High substrate concentrations are desirable for industrial applications to maximize productivity. However, many chloroacetophenones can exhibit substrate inhibition or toxicity to whole-cell biocatalysts. bohrium.com For example, o-chloroacetophenone was found to be "toxic" to E. coli and Saccharomyces cerevisiae whole-cell catalysts, leading to a short catalyst half-life. bohrium.com Strategies to mitigate substrate toxicity include controlled substrate feeding and the use of two-phase solvent systems.
The table below outlines key parameters and their typical considerations for optimizing the enzymatic reduction of chloroacetophenones.
| Parameter | Importance | Typical Considerations |
| pH | Affects enzyme structure and activity. | Optimal range is enzyme-specific; often neutral to slightly alkaline. |
| Temperature | Influences reaction rate and enzyme stability. | Balance between higher activity at elevated temperatures and potential for denaturation. |
| Cofactor Regeneration | Essential for economic viability. | Use of co-substrates (e.g., isopropanol) or coupled enzyme systems (e.g., GDH, FDH). rsc.org |
| Substrate Concentration | Impacts productivity and potential toxicity. | Optimization to avoid substrate inhibition; fed-batch strategies or two-phase systems may be employed. bohrium.com |
Protein Engineering Strategies for Enhanced Catalytic Activity and Enantioselectivity
While wild-type enzymes can be effective biocatalysts, their properties are often not ideal for industrial applications involving non-natural substrates. Protein engineering techniques, including directed evolution and rational design, are powerful tools to tailor enzymes with improved characteristics such as enhanced activity, stability, and stereoselectivity. d-nb.infonih.gov
Directed evolution involves generating libraries of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with desired improvements. d-nb.info This approach has been successfully applied to ADHs to expand their substrate scope and enhance enantioselectivity for the reduction of challenging ketones. d-nb.info For example, directed evolution of an alcohol dehydrogenase from Thermoanaerobacter brockii (TbSADH) has been used to generate variants with improved performance. researchgate.net
Rational and semi-rational design approaches leverage structural information and computational modeling to predict beneficial mutations. By targeting specific amino acid residues in the enzyme's active site, it is possible to alter substrate binding and, consequently, catalytic activity and enantioselectivity. researchgate.net For instance, engineering the substrate-binding pocket of Candida glabrata ketoreductase 1 (CgKR1) at residues Phe92 and Tyr208 yielded variants with over 99% stereoselectivity for α-halo ketones. researchgate.net Interestingly, some of these variants displayed opposite stereoselectivity towards structurally similar substrates like 2-chloroacetophenone and 2-bromoacetophenone, a phenomenon attributed to different substrate orientations within the engineered binding pocket. researchgate.net
The following table summarizes common protein engineering strategies and their impact on enzyme performance for the transformation of halogenated ketones.
| Engineering Strategy | Description | Desired Outcome | Example |
| Directed Evolution | Iterative rounds of random mutagenesis and screening. d-nb.info | Improved activity, enhanced enantioselectivity, broader substrate scope. | Evolution of TbSADH for the reduction of difficult-to-reduce ketones. d-nb.info |
| Rational Design | Site-directed mutagenesis based on structural and mechanistic insights. | Altered substrate specificity, inverted enantioselectivity, increased stability. | Engineering of CgKR1 active site residues to improve stereoselectivity for α-halo ketones. researchgate.net |
| Semi-Rational Design | Focused mutagenesis on "hot spots" identified through structural analysis or computational methods. | Efficiently generates smaller, targeted libraries for screening. | Targeting flexible loops and binding pocket residues in KREDs. nih.govrsc.org |
Future Research Trajectories for 2 Chloro 1 2,3 Dimethoxyphenyl Ethanone
Development of Novel and Highly Efficient Synthetic Routes
The probable synthetic route to 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone is the Friedel-Crafts acylation of 1,2-dimethoxybenzene (B1683551) (veratrole) with chloroacetyl chloride. However, the efficiency and regioselectivity of this reaction are yet to be thoroughly documented. Future research should focus on optimizing this synthesis and exploring alternative, more efficient methods.
A primary challenge in the Friedel-Crafts acylation of 1,2-dimethoxybenzene is controlling the position of acylation. The two methoxy (B1213986) groups are ortho- and para-directing, which could lead to a mixture of products. Research into Lewis acid catalysts and reaction conditions that favor acylation at the desired position is crucial. The use of milder Lewis acids, such as iron(III) chloride or zinc chloride, could offer better selectivity compared to the more reactive aluminum chloride. Additionally, employing solid acid catalysts might provide a more environmentally friendly and recyclable option. niscpr.res.in
Alternative synthetic strategies could involve a multi-step sequence starting from 2,3-dimethoxyacetophenone, followed by α-chlorination. This approach could offer better control over the final product's purity. Investigating various chlorinating agents and reaction conditions for this step would be a valuable research direction.
| Potential Synthetic Route | Key Research Focus | Potential Advantages |
| Friedel-Crafts Acylation | Optimization of Lewis acid catalyst and reaction conditions for improved regioselectivity. | Direct, one-step synthesis. |
| α-Chlorination of 2,3-dimethoxyacetophenone | Exploration of various chlorinating agents (e.g., sulfuryl chloride, N-chlorosuccinimide) and reaction conditions. | Potentially higher purity of the final product. |
| Novel Catalytic Methods | Development of novel catalytic systems, including solid acid catalysts or metal-organic frameworks. | Increased efficiency, recyclability, and sustainability. |
Exploration of Undiscovered Chemical Transformations and Derivatization Pathways
The presence of a reactive α-chloro ketone moiety and an electron-rich aromatic ring in this compound opens up a vast landscape for chemical transformations and derivatization. Future research should systematically explore these possibilities to generate a library of novel compounds with potentially interesting properties.
The chlorine atom is a good leaving group, making the α-carbon susceptible to nucleophilic substitution. A wide array of nucleophiles, including amines, thiols, alcohols, and carbanions, could be employed to synthesize a diverse range of derivatives. These reactions could lead to the formation of α-amino ketones, α-thio ketones, α-alkoxy ketones, and other valuable synthetic intermediates.
The carbonyl group itself is a site for various transformations. Reduction of the ketone would yield the corresponding chlorohydrin, a versatile intermediate for further reactions. Reactions with organometallic reagents, such as Grignard or organolithium reagents, could lead to the formation of tertiary alcohols. The exploration of reactions like the Wittig or Horner-Wadsworth-Emmons reaction could be used to introduce carbon-carbon double bonds.
| Reaction Type | Potential Reagents | Resulting Functional Group/Compound Class |
| Nucleophilic Substitution | Amines, Thiols, Alcohols, Cyanide | α-Amino ketones, α-Thio ketones, α-Alkoxy ketones, α-Cyano ketones |
| Carbonyl Reduction | Sodium borohydride (B1222165), Lithium aluminum hydride | Chlorohydrins |
| Reaction with Organometallics | Grignard reagents, Organolithium reagents | Tertiary alcohols |
| Olefination Reactions | Wittig reagents, Horner-Wadsworth-Emmons reagents | Alkenes |
Advanced Mechanistic Studies on Intramolecular and Intermolecular Reactivity and Selectivity
A deep understanding of the reactivity and selectivity of this compound requires advanced mechanistic studies. The interplay between the electron-donating methoxy groups and the electron-withdrawing chloroacetyl group is expected to significantly influence the molecule's behavior in various reactions.
Computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the electronic structure, bond energies, and reaction pathways. These theoretical investigations can help predict the most likely sites for nucleophilic and electrophilic attack and rationalize experimentally observed outcomes.
Experimental mechanistic studies could involve kinetic analysis of key reactions to determine rate laws and activation parameters. Isotope labeling studies could be employed to trace the movement of atoms during a reaction, providing definitive evidence for proposed mechanisms. The isolation and characterization of reaction intermediates would also be crucial for elucidating complex reaction pathways. A particular area of interest would be to study the potential for intramolecular reactions, where the methoxy groups might participate in or influence reactions at the chloroacetyl side chain.
Expansion of Applications in Specialized Chemical Synthesis and Chemical Biology Research
While specific applications for this compound have not been reported, its structural motifs are present in various biologically active molecules and are valuable in synthetic chemistry. Future research should aim to explore its potential as a building block in these areas.
In specialized chemical synthesis, this compound could serve as a precursor for the synthesis of heterocyclic compounds such as oxazoles, thiazoles, and imidazoles, which are common scaffolds in medicinal chemistry. The α-chloro ketone functionality is well-suited for Hantzsch-type cyclization reactions.
In the realm of chemical biology, derivatives of this compound could be designed as probes to study biological processes. For instance, the electrophilic α-chloro ketone can potentially react with nucleophilic residues in proteins, allowing for its use in activity-based protein profiling or as a covalent inhibitor. The dimethoxyphenyl moiety can be further functionalized with reporter tags, such as fluorophores or biotin, to facilitate the detection and isolation of target proteins. The exploration of its potential as a precursor for novel psychoactive substances, drawing parallels to the synthesis of compounds like βk-2C-B from related chloroacetophenones, is another area that might be investigated, though with appropriate ethical and regulatory considerations. wikipedia.org
| Field of Application | Potential Use | Rationale |
| Heterocyclic Synthesis | Precursor for oxazoles, thiazoles, imidazoles, etc. | The α-chloro ketone moiety is a key synthon in various cyclization reactions. |
| Medicinal Chemistry | Scaffold for the development of novel therapeutic agents. | The chloroacetophenone core is found in some biologically active compounds. |
| Chemical Biology | Development of chemical probes and covalent inhibitors. | The electrophilic nature of the α-chloro ketone allows for covalent modification of biomolecules. |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-Chloro-1-(2,3-dimethoxyphenyl)ethanone, and how do reaction conditions influence product purity?
- Answer : The compound is typically synthesized via the Hoesch reaction, where chloroacetonitrile reacts with a substituted resorcinol derivative under acidic conditions (e.g., HCl) at elevated temperatures . Alternative methods include chlorination of preformed acetophenone derivatives using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) . Reaction purity depends on controlling stoichiometry, temperature (optimal range: 60–80°C), and catalyst concentration. Impurities often arise from over-chlorination or incomplete removal of byproducts, necessitating post-synthesis purification via fractional distillation or recrystallization in ethanol .
Q. How do the chloro and methoxy substituents influence the compound’s electronic properties and reactivity?
- Answer : The chloro group acts as an electron-withdrawing moiety, increasing the electrophilicity of the ketone carbonyl, which enhances reactivity in nucleophilic substitutions (e.g., with amines or thiols) . The methoxy groups at the 2- and 3-positions donate electron density via resonance, stabilizing the aryl ring and modulating solubility in polar solvents (e.g., DMSO or methanol). This electronic interplay is critical in designing derivatives for applications like enzyme inhibition studies .
Q. What analytical techniques are recommended for characterizing and quantifying this compound?
- Answer :
- Structural confirmation : NMR (¹H/¹³C) to identify methoxy (δ 3.8–4.0 ppm) and carbonyl (δ 190–200 ppm) groups .
- Purity assessment : HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) or GC-MS to detect residual solvents/byproducts .
- Quantification : UV-Vis spectroscopy (λ max ~270 nm in methanol) calibrated against a standard curve .
Advanced Research Questions
Q. How can reaction yields be optimized for nucleophilic substitutions involving this compound?
- Answer :
- Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophile accessibility in biphasic systems .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve reaction rates by stabilizing transition states .
- Temperature control : Maintain 50–60°C to balance kinetic favorability and avoid side reactions (e.g., elimination).
- Case study : Substitution with piperidine achieved 85% yield in DMF at 55°C vs. 60% in THF .
Q. What strategies address contradictions in reported biological activities of derivatives?
- Answer : Discrepancies often stem from substituent positioning or assay conditions. For example:
- Antimicrobial activity : Derivatives with para-substituted halogens show higher efficacy against S. aureus (MIC: 8 µg/mL) compared to ortho-substituted analogs (MIC: 32 µg/mL) due to enhanced membrane penetration .
- Enzyme inhibition : Methoxy groups at 2,3-positions improve binding to cytochrome P450 (IC₅₀: 12 µM) vs. 3,4-substituted analogs (IC₅₀: 45 µM) . Validate findings using orthogonal assays (e.g., SPR vs. fluorescence quenching) and computational docking studies.
Q. How do steric and electronic effects of substituents impact regioselectivity in cross-coupling reactions?
- Answer :
- Steric effects : Bulky groups at the 3-position hinder Pd-catalyzed Suzuki couplings, favoring para-substitution (e.g., 85% para-product vs. 15% ortho) .
- Electronic effects : Electron-donating methoxy groups activate the ring for electrophilic substitutions but deactivate it toward Friedel-Crafts acylations. Use Lewis acids (e.g., AlCl₃) to overcome deactivation .
- Data table :
| Reaction Type | Catalyst | Yield (%) | Major Product |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | 78 | Para-aryl derivative |
| Buchwald-Hartwig | Pd₂(dba)₃ | 65 | N-alkylated product |
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
